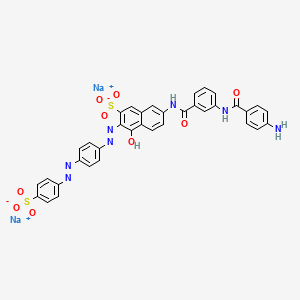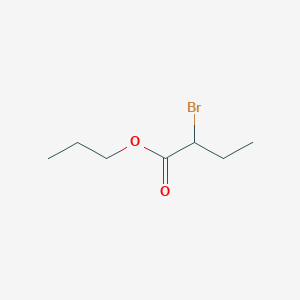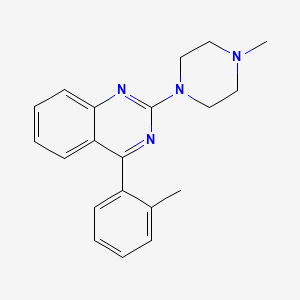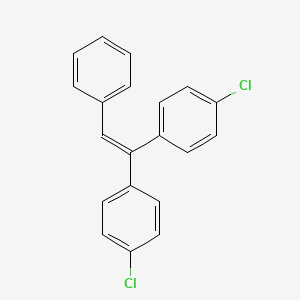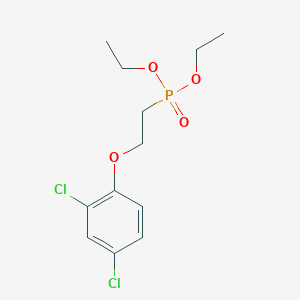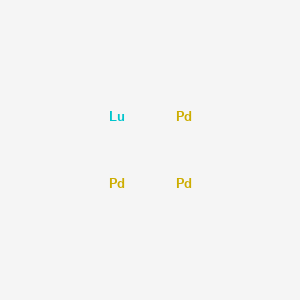
Lutetium--palladium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium–palladium (1/3) is a binary alloy composed of lutetium and palladium in a 1:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
准备方法
Synthetic Routes and Reaction Conditions
Lutetium–palladium (1/3) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium and palladium metals at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to temperatures around 1000°C to 1200°C until they form a homogeneous alloy.
Industrial Production Methods
In industrial settings, lutetium–palladium (1/3) can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity lutetium and palladium metals, which are melted together in an induction furnace. The molten alloy is then cast into molds and allowed to cool slowly to ensure uniform composition and structure.
化学反应分析
Types of Reactions
Lutetium–palladium (1/3) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming oxides of lutetium and palladium.
Reduction: Reduction reactions can be used to revert the oxidized alloy back to its metallic form.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of another metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products Formed
Oxidation: Forms lutetium oxide (Lu2O3) and palladium oxide (PdO).
Reduction: Reverts to lutetium–palladium (1/3) alloy.
Substitution: Forms new alloys with different metal compositions.
科学研究应用
Lutetium–palladium (1/3) has several scientific research applications:
Catalysis: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Materials Science: It is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment, particularly in the form of radiopharmaceuticals.
Industry: The alloy is used in the production of high-performance materials and components, such as in the aerospace and electronics industries.
作用机制
The mechanism by which lutetium–palladium (1/3) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: In radiopharmaceuticals, lutetium–palladium (1/3) can deliver targeted radiation to cancer cells, damaging their DNA and inhibiting their growth.
相似化合物的比较
Lutetium–palladium (1/3) can be compared to other similar compounds, such as:
Lutetium–nickel (1/3): Similar in structure but with different catalytic and electronic properties.
Palladium–yttrium (1/3): Another binary alloy with distinct physical and chemical characteristics.
Lutetium–platinum (1/3): Known for its high stability and resistance to oxidation.
Conclusion
Lutetium–palladium (1/3) is a compound with diverse applications in catalysis, materials science, medicine, and industry. Its unique properties make it a valuable material for scientific research and industrial use. Further studies are needed to fully explore its potential and optimize its applications.
属性
CAS 编号 |
12163-17-6 |
|---|---|
分子式 |
LuPd3 |
分子量 |
494.2 g/mol |
IUPAC 名称 |
lutetium;palladium |
InChI |
InChI=1S/Lu.3Pd |
InChI 键 |
YXWDCTVPQMZGSS-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Lu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


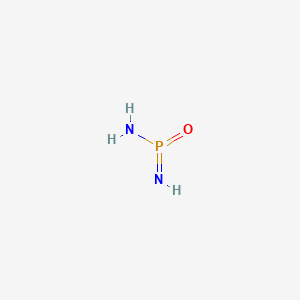
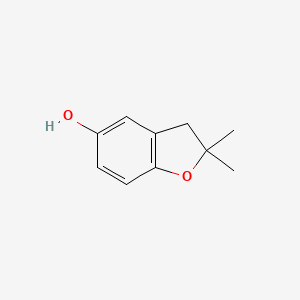
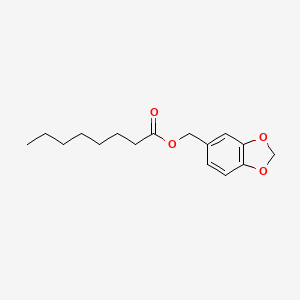
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
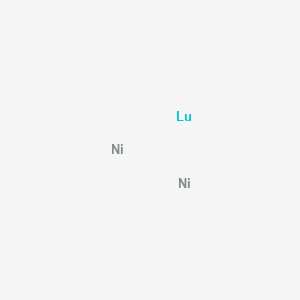
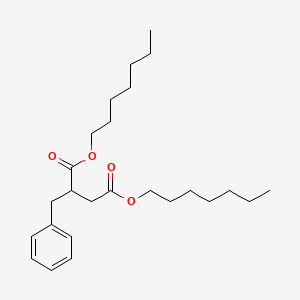
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
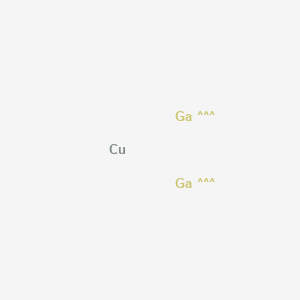
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
